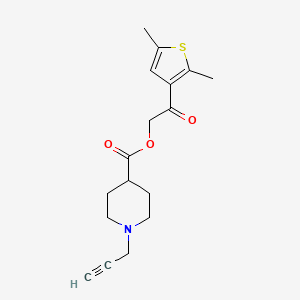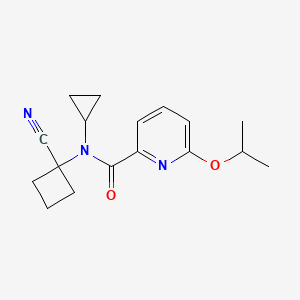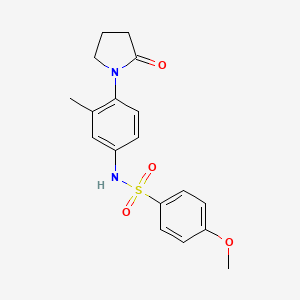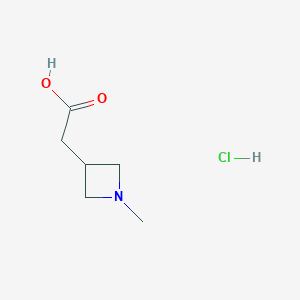
(4-Propylphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Propylphenyl)methanethiol” is an organosulfur compound with the molecular formula C10H14S . It has a molecular weight of 166.28 .
Molecular Structure Analysis
The molecule is likely to be tetrahedral at the carbon atom, similar to methanol . It is a weak acid, with a pKa of 10.4 . The thiolate anion resulting from deprotonation is a strong nucleophile .Chemical Reactions Analysis
Thiols, including methanethiol, can react with heavy metals forming insoluble compounds . This reaction is responsible for the biological toxicity of heavy metal salts .Physical And Chemical Properties Analysis
“(4-Propylphenyl)methanethiol” has a predicted boiling point of 253.4±9.0 °C and a predicted density of 0.983±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Structural Studies and Acidic Properties
The study of structural properties and the acidic characteristics of molecules closely related to (4-Propylphenyl)methanethiol has been conducted, exemplified by the research on 4-nitrophenyl[bis(benzylthio)]methane. Through X-ray diffraction combined with NMR and spectrophotometric methods, the molecule's conformation and its acidic properties were investigated, emphasizing the influence of steric hindrances on accessibility to acidic H-atoms and comparing its characteristics with analogous compounds (Binkowska et al., 2009).
RNA Labeling and Purification
In the field of molecular biology, derivatives of (4-Propylphenyl)methanethiol have been applied in RNA labeling and purification techniques. A chemical method using methanethiosulfonate reagents demonstrated efficiency in forming disulfide bonds with 4-thiouridine-containing RNA, offering an improved method for studying RNA populations without perturbing global levels or processing machinery (Duffy et al., 2015).
Gas Sensing Applications
Research on gas sensing technologies has utilized materials with structural similarities to (4-Propylphenyl)methanethiol. Studies on hierarchical ultrathin NiO nanoflakes have shown promising applications in detecting methane gas, highlighting the importance of such materials in developing sensors with high sensitivity, low operating temperatures, and excellent selectivity for methane detection (Zhou et al., 2018).
Electroreduction of CO2 to CH4
The conversion of CO2 to methane (CH4) through electroreduction has been explored using materials and methodologies that could potentially incorporate (4-Propylphenyl)methanethiol analogs. Studies involving ultrathin MoTe2 layers in an ionic liquid electrolyte system have shown efficient methane production, indicating the potential for these materials in sustainable fuel production and CO2 recycling (Liu et al., 2018).
Self-assembly in Organic Electronics
In the development of organic electronics, the self-assembly of thiolated oligoarylenes, including structures related to (4-Propylphenyl)methanethiol, onto metal surfaces has been studied. This research provides insights into the molecular organization of thiolated compounds on gold, affecting the electrical properties of organic field-effect transistors (OFETs), demonstrating the potential of these materials in electronic devices (Casalini et al., 2013).
Wirkmechanismus
Target of Action
Methanethiol, a related compound, has been found to interact with the enzyme selenium-binding protein 1 (selenbp1), which acts as a methanethiol oxidase . This enzyme is often downregulated in tumor tissues and has been linked to poor clinical outcomes .
Mode of Action
Methanethiol, a related compound, is known to be rapidly degraded through the methanethiol oxidase (mto) activity of selenbp1 . This interaction results in the degradation of methanethiol, reducing its levels in the body .
Biochemical Pathways
Methanethiol, a related compound, is involved in sulfur metabolism . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and excretions of cancer patients . Methanethiol is the predominant cancer-associated VSC .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 2534±90 °C and a predicted density of 0983±006 g/cm3 . Its pKa is predicted to be 9.81±0.10 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Methanethiol, a related compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis . It contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) .
Action Environment
Methanethiol, a related compound, is produced by gut bacteria, with methanethiol-producing strains such as fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (crc) patients . This suggests that the gut microbiome could influence the action, efficacy, and stability of methanethiol, and potentially (4-Propylphenyl)methanethiol.
Eigenschaften
IUPAC Name |
(4-propylphenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNXHYAFCUHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylphenyl)methanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)


![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)




![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B2754879.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)


![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)